molecular formula C17H20N4O2 B6775589 N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-4-pyrrolidin-1-ylpyridine-2-carboxamide

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-4-pyrrolidin-1-ylpyridine-2-carboxamide

Cat. No.: B6775589
M. Wt: 312.37 g/mol
InChI Key: SURCNQXQRVOASZ-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-4-pyrrolidin-1-ylpyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methyl group, an oxazole ring, a pyrrolidine ring, and a pyridine carboxamide moiety

Properties

IUPAC Name

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-4-pyrrolidin-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-11-15(16(23-20-11)12-4-5-12)19-17(22)14-10-13(6-7-18-14)21-8-2-3-9-21/h6-7,10,12H,2-5,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURCNQXQRVOASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)C2=NC=CC(=C2)N3CCCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-4-pyrrolidin-1-ylpyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the pyrrolidine and pyridine carboxamide groups through nucleophilic substitution reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-4-pyrrolidin-1-ylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-4-pyrrolidin-1-ylpyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-4-pyrrolidin-1-ylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, pyrrolidine-containing molecules, and pyridine carboxamides. Examples include:

  • 5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol
  • 4-[(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamoyl]benzoic acid

Uniqueness

What sets N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-4-pyrrolidin-1-ylpyridine-2-carboxamide apart from similar compounds is its specific combination of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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